4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

Curtius degradation Regiochemistry Pharmaceutical intermediate

Researchers often face regiochemical ambiguity when using 2,2-dimethylsuccinic acid derivatives, leading to protection/deprotection steps and low yields. This half-ester provides chemoselectivity: free carboxylic acid at C1 for amide coupling and methyl ester at C4 for Curtius degradation. • Eliminates in-house monoesterification (literature yield 51%) • Ensures fidelity in ACE inhibitor and L-692429 (MK-0751) syntheses • Gem-dimethyl group enhances lipophilicity (ΔLogP +0.3-0.5) and steric shielding.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 54043-71-9
Cat. No. B1590071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,2-dimethyl-4-oxobutanoic acid
CAS54043-71-9
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)OC)C(=O)O
InChIInChI=1S/C7H12O4/c1-7(2,6(9)10)4-5(8)11-3/h4H2,1-3H3,(H,9,10)
InChIKeyMUXJXSWYXDORJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid: Identity & Procurement Classification


4-Methoxy-2,2-dimethyl-4-oxobutanoic acid (CAS 54043-71-9), systematically named 2,2-dimethylbutanedioic acid 4-methyl ester, is a mono-methyl half-ester of 2,2-dimethylsuccinic acid with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . The compound bears a gem-dimethyl group at the C2 position and a free carboxylic acid at C1, distinguishing it from its regioisomer (the 1-methyl ester, CAS 32980-26-0) and from the parent diacid (CAS 597-43-3) . It is commercially supplied as a solid (mp 49–50 °C) at typical purities of 95% to 98+%, with batch-specific QC documentation including NMR, HPLC, and GC . The compound serves as a validated synthetic intermediate in pharmaceutical manufacturing, most notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitor precursors and non-peptidyl growth hormone secretagogues such as L-692429 (MK-0751) [1].

Irreplaceability of 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid


This compound is a regiochemically specific half-ester: the free carboxylic acid resides at C1 while the methyl ester occupies C4. Substituting the regioisomer (CAS 32980-26-0, the 1-methyl ester) would invert the positions of the reactive carboxylic acid and the protected ester, yielding a structurally distinct intermediate after Curtius degradation that is incompatible with downstream coupling to benzazepinone scaffolds in ACE inhibitor and growth hormone secretagogue syntheses [1]. Replacing the compound with the parent 2,2-dimethylsuccinic acid (CAS 597-43-3) introduces two equivalent free carboxylic acid groups, eliminating the chemoselectivity required for sequential transformations without additional protection/deprotection steps that reduce overall yield [2]. Using the fully esterified dimethyl 2,2-dimethylsuccinate forfeits the free acid handle altogether, precluding direct amide bond formation. The gem-dimethyl substitution further differentiates this compound from unsubstituted monomethyl succinate (CAS 3878-55-5) by conferring distinct steric and lipophilic properties (ΔLogP ≈ +0.3–0.5) that influence phase-transfer behavior and reaction kinetics .

Comparative Evidence: 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid vs. Analogs


Curtius Degradation: Regiochemical Outcome

The 4-methyl ester regioisomer (CAS 54043-71-9) undergoes Curtius degradation with diphenylphosphoryl azide (DPPA), triethylamine, and benzyl alcohol in refluxing benzene to yield exclusively 3-(benzyloxycarbonylamino)-3-methylbutyric acid methyl ester, the required intermediate for condensation with chiral 3-amino-benzazepinone scaffolds. The 1-methyl ester regioisomer (CAS 32980-26-0) would yield 4-(benzyloxycarbonylamino)-3,3-dimethylbutanoic acid methyl ester, a constitutionally distinct product with the amino group at the wrong carbon position for subsequent amide coupling. This is documented in two validated drug synthesis pathways: (a) ACE inhibitors (Watthey et al., J. Med. Chem. 1985, 28, 1511) [1]; (b) growth hormone secretagogue L-692429/MK-0751 (Merck patents EP 0513974, US 5206235, WO 9216524) [2].

Curtius degradation Regiochemistry Pharmaceutical intermediate Benzazepinone synthesis

Selective Monoesterification Yield

The target compound is prepared via selective monoesterification of 2,2-dimethylsuccinic acid (CAS 597-43-3) with methanol and concentrated H₂SO₄. Two reported conditions yield the 4-methyl ester: (a) 2,2-dimethylsuccinic acid (4.5 g, 31 mmol) in MeOH with 98% H₂SO₄ (0.45 mL) at 0 °C to room temperature for 16 h, yielding 51% of the title compound as a colorless oil ; (b) an alternative procedure yields 23% under similar conditions with different stoichiometry . The moderate yield is inherent to the statistical monoesterification of a symmetrical diacid. By contrast, the diacid itself (CAS 597-43-3) requires no esterification step but cannot offer orthogonal protection; the diester (dimethyl 2,2-dimethylsuccinate) requires selective monohydrolysis conditions that have not been optimized for this specific substrate in published literature [1].

Selective monoesterification Reaction yield Half-ester synthesis Process chemistry

Physical Properties: Melting Point & Handling

The target compound exhibits a melting point of 49–50 °C and a boiling point of 256 °C at 760 mmHg, with a density of 1.126 g/cm³ . The parent 2,2-dimethylsuccinic acid (CAS 597-43-3) melts at 138–142 °C with a boiling point of approximately 241.9 °C . The 50 °C melting point of the target places it near ambient temperature, allowing it to be handled as a low-melting solid or easily liquefied for transfer, whereas the diacid requires heating to >140 °C for melting. The regioisomer (CAS 32980-26-0) is reported to have the same boiling point (256 °C) and density (1.126 g/cm³) as the target, but exists as a colorless to off-white solid below 40 °C that liquefies above 40 °C , highlighting that regioisomers are physically nearly identical and cannot be distinguished by bulk properties alone.

Physical properties Melting point Handling Solid-state characterization

LogP & Gem-Dimethyl Lipophilicity Tuning

The target compound has a reported experimental/computed LogP of approximately 0.85 , while the regioisomer (1-methyl ester, CAS 32980-26-0) has a computed ACD/LogP of 0.49 . Monomethyl succinate (CAS 3878-55-5, lacking the gem-dimethyl groups) has a LogP of approximately 0.36 [1]. The gem-dimethyl substitution on the succinate backbone increases LogP by approximately 0.3–0.5 units relative to the unsubstituted analog, enhancing partitioning into organic phases during extractive workup. The pKa of the free carboxylic acid is predicted at 4.50±0.28 , consistent with the electron-donating effect of the gem-dimethyl group slightly weakening acidity relative to succinic acid monomethyl ester (pKa ~4.2).

Lipophilicity LogP Gem-dimethyl effect Phase transfer

Validated Pathways: ACE Inhibitor & GHS Synthesis

The target compound is explicitly documented as intermediate (IX) in two distinct pharmaceutical synthetic pathways curated in the Drug Synthesis Database: (1) Synthesis of (carboxyalkyl)amino-substituted bicyclic lactam ACE inhibitors, as reported by Watthey et al. (J. Med. Chem. 1985, 28, 1511) [1]; (2) Synthesis of L-692429 (MK-0751), a non-peptidyl growth hormone secretagogue agonist that binds the G protein-coupled receptor with a Ki of 63 nM, as disclosed in Merck patents EP 0513974, US 5206235, and WO 9216524 [2]. The regioisomer (CAS 32980-26-0) does not appear in these validated pathways. Critically, the Drug Synthesis Database associates only one complete synthetic route with the target compound (molecular ID 46623), whereas the parent diacid (CAS 597-43-3, molecular ID 46622) is associated with two routes, indicating that the half-ester occupies a specific and non-redundant niche [3].

Drug synthesis ACE inhibitor Growth hormone secretagogue L-692429 Benzazepinone

Application Scenarios for 4-Methoxy-2,2-dimethyl-4-oxobutanoic Acid


Non-Peptidyl GHS Agonist Synthesis (L-692429)

The target compound serves as the essential half-ester intermediate (IX) in the Merck-disclosed synthesis of L-692429 (MK-0751), a benzolactam-derived GHS-R agonist with a Ki of 63 nM [1]. The 4-methyl ester undergoes Curtius degradation to install the 3-amino-3-methylbutyric acid side chain that is subsequently coupled to the chiral (R)-3-amino-benzazepinone core. This validated pathway is documented in EP 0513974, US 5206235, and WO 9216524 [1]. Procurement of the pre-formed 4-methyl ester eliminates the in-house monoesterification step (reported yield 51%) and ensures regiochemical fidelity for the Curtius rearrangement.

ACE Inhibitor Intermediate Synthesis (Benazepril Class)

The compound is explicitly cited in the foundational J. Med. Chem. 1985 paper by Watthey et al. describing (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme [2]. The 4-methyl ester is converted via Curtius degradation to a Cbz-protected β-amino acid ester that is coupled to the benazepinone scaffold. This route underpins the synthesis of benazepril and related ACE inhibitors. Researchers developing novel benzazepinone-based ACE inhibitors should procure this specific regioisomer to maintain fidelity to the published structure-activity relationship (SAR) framework.

Isoprenoid Synthesis via 2,2-Dimethylvinyl Anion

The monoester of 2,2-dimethylsuccinic acid serves as a precursor to the anion of methyl 2,2-dimethylsuccinate, which functions as a 2,2-dimethylvinyl anion equivalent in the synthesis of prenylated aromatic natural products including ar-atlantone and ar-turmerone [3]. The half-ester structure allows selective deprotonation at the α-position of the ester while the free carboxylic acid can be protected orthogonally. Full details of this methodology are reported in Can. J. Chem. 1992, 70(5), 1317–1322 [3].

Orthogonal Protection in Heterocycle Synthesis

The compound's differentiated functional groups—a free carboxylic acid (pKa 4.50, predicted) and a methyl ester—enable sequential chemoselective transformations without protecting group manipulation. This is advantageous in the synthesis of complex heterocycles where the free acid can be activated for amide bond formation (e.g., via BTPF/DIEA coupling as demonstrated in the L-692429 route [1]) while the methyl ester remains intact for subsequent hydrolysis or reduction. The gem-dimethyl group provides steric shielding at C2, which may influence diastereoselectivity in proximal transformations—a feature absent in unsubstituted monomethyl succinate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.